![molecular formula C9H5ClOS B074665 1-Benzothiophene-5-carbonyl chloride CAS No. 1128-89-8](/img/structure/B74665.png)
1-Benzothiophene-5-carbonyl chloride
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Overview
Description
1-Benzothiophene-5-carbonyl chloride is a unique chemical with the empirical formula C9H5ClOS and a molecular weight of 196.65 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Benzothiophene-5-carbonyl chloride is represented by the SMILES stringClC(=O)c1ccc2sccc2c1
. This indicates that the molecule contains a benzothiophene ring attached to a carbonyl chloride group.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives, such as 1-Benzothiophene-5-carbonyl chloride, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Agents
Compounds containing the thiophene nucleus have been found to act as anti-inflammatory agents . While specific studies on 1-Benzothiophene-5-carbonyl chloride are not available, it’s possible that this compound could also have anti-inflammatory properties.
Serotonin Antagonists
Some thiophene derivatives work as serotonin antagonists and are used in the treatment of Alzheimer’s . It’s possible that 1-Benzothiophene-5-carbonyl chloride could also have similar properties.
Material Science
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their applications in material science . 1-Benzothiophene-5-carbonyl chloride could potentially be used in this field as well.
Anti-Microbial Agents
Thiophene derivatives have been found to have anti-microbial properties . It’s possible that 1-Benzothiophene-5-carbonyl chloride could also be used as an anti-microbial agent.
Kinase Inhibitors
Thiophene derivatives have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. 1-Benzothiophene-5-carbonyl chloride could potentially be used as a kinase inhibitor.
Mechanism of Action
Target of Action
1-Benzothiophene-5-carbonyl chloride has been found to be a potential anticancer agent . It has been shown to target cancer cell lines such as HT-29 and A549 . These cell lines are often used in research as models for human colorectal and lung cancers, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . This is achieved through the induction of apoptosis and cell cycle arrest at the G0/G1 phase . Molecular docking studies have revealed that the compound can bind well to the active site of the VEGFR2 receptor , a key player in angiogenesis, which is the process of new blood vessel formation that is often hijacked by cancer cells to ensure their growth and survival.
Biochemical Pathways
Given its ability to induce apoptosis and cell cycle arrest, it is likely that it affects pathways related to cell survival and division . Its interaction with the VEGFR2 receptor suggests that it may also impact angiogenesis-related pathways .
Result of Action
The primary result of the action of 1-Benzothiophene-5-carbonyl chloride is the inhibition of cancer cell proliferation . This is achieved through the induction of apoptosis, which is the process of programmed cell death, and cell cycle arrest, which halts the division of cells . These effects can lead to the reduction of tumor size and potentially, the halt of cancer progression.
properties
IUPAC Name |
1-benzothiophene-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICARPJDZQGVQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383673 |
Source
|
Record name | 1-benzothiophene-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophene-5-carbonyl chloride | |
CAS RN |
1128-89-8 |
Source
|
Record name | 1-benzothiophene-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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